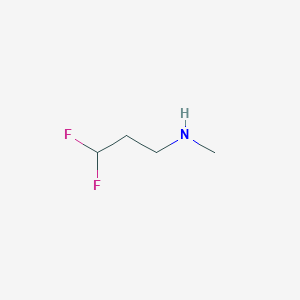

(3,3-Difluoropropyl)(methyl)amine

Description

Significance of Fluorinated Organic Compounds in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly altering the parent compound's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size are key to these modifications. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.org

This strategic incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. researchgate.netnih.gov Consequently, fluorinated compounds are invaluable in diverse fields, including the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comyoutube.com In medicinal chemistry, approximately 20% of all marketed drugs contain at least one fluorine atom. mdpi.com The difluoromethyl group (CF2) is often used as a bioisostere for an oxygen atom or a carbonyl group, which can enhance the metabolic stability of bioactive molecules. researchgate.net

The development of novel fluorination techniques continues to be a critical area of research, enabling the precise and efficient synthesis of complex fluorinated molecules. numberanalytics.com These methods are essential for creating new drugs, materials, and other high-value products. numberanalytics.com

Strategic Importance of Amines as Synthons in Chemical Research

Amines, organic compounds derived from ammonia, are fundamental building blocks, or synthons, in chemical research. ijrpr.comncert.nic.in Their utility stems from their basicity, nucleophilicity, and ability to form a wide array of functional groups. ijrpr.com Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. ncert.nic.in

The synthesis of amines is a well-established area of organic chemistry, with methods including the reduction of nitro compounds, amides, and nitriles, as well as reductive amination of aldehydes and ketones. libretexts.org The Gabriel synthesis is a classic method for preparing primary amines, while secondary and tertiary amines can be formed through various alkylation reactions. ncert.nic.in

Amines are crucial intermediates in the production of a vast range of commercial products, including medicines, polymers, dyes, and agrochemicals. ijrpr.combyjus.com Their presence is also central to biologically active molecules such as amino acids, vitamins, and hormones. ncert.nic.inbyjus.com The versatility of amines ensures their continued importance as synthons for constructing complex molecular architectures. ijrpr.commdpi.com

Contextualizing (3,3-Difluoropropyl)(methyl)amine within the Landscape of Fluorinated Amines

This compound is a secondary amine that incorporates a difluorinated propyl group. This structure places it at the intersection of the two critical classes of compounds discussed above. The presence of the gem-difluoro group on the propyl chain is expected to significantly influence its properties compared to its non-fluorinated analogs.

The difluorination at the 3-position is anticipated to increase the compound's lipophilicity and metabolic stability, traits that are highly sought after in medicinal chemistry. researchgate.nettandfonline.com The electron-withdrawing nature of the two fluorine atoms can also modulate the basicity of the amine nitrogen.

While specific research detailing extensive applications of this compound is not widely published in the provided results, its structure suggests its potential as a valuable building block. It can be used in the synthesis of more complex molecules where the introduction of a difluorinated moiety is desired for tuning physicochemical and biological properties. Similar fluorinated amines are recognized as important derivatives with potential applications in medicine and pesticides. google.com

Below is a data table summarizing the known properties of this compound and its hydrochloride salt.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1249506-76-0 |

| Molecular Formula | C4H9F2N |

| Molecular Weight | 109.12 g/mol |

| SMILES Code | CNCCC(F)F |

| Compound Name | This compound hydrochloride |

| CAS Number | 2219378-66-0 |

| Molecular Formula | C4H10ClF2N |

| Molecular Weight | 145.6 g/mol |

| SMILES Code | CNCCC(F)F.Cl |

| Data sourced from multiple chemical suppliers. biosynth.combldpharm.com |

The synthesis and reactivity of this compound would follow general principles of secondary amine chemistry, allowing for reactions such as acylation and further alkylation to create a diverse range of derivatives. ncert.nic.in Its utility lies in its role as a "fluorinated synthon," providing a straightforward way to incorporate a difluoropropylmethylamino group into larger target structures.

Structure

3D Structure

Properties

Molecular Formula |

C4H9F2N |

|---|---|

Molecular Weight |

109.12 g/mol |

IUPAC Name |

3,3-difluoro-N-methylpropan-1-amine |

InChI |

InChI=1S/C4H9F2N/c1-7-3-2-4(5)6/h4,7H,2-3H2,1H3 |

InChI Key |

JJCCIEGZFMFFIO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluoropropyl Methyl Amine and Analogues

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target amine is highly dependent on the availability and reactivity of suitable precursors. The primary precursors are typically a three-carbon chain bearing the gem-difluoro functionality and a suitable electrophilic or nucleophilic site for the introduction of the methylamine (B109427) group.

Key precursors for the synthesis of (3,3-Difluoropropyl)(methyl)amine include:

3,3-Difluoropropanal: This aldehyde is a crucial precursor for reductive amination strategies. Its synthesis can be challenging but is essential for building the carbon skeleton.

3,3-Difluoropropyl Halides (e.g., Bromide or Iodide): These electrophilic compounds are used in alkylation reactions with methylamine. The halide serves as a leaving group.

Other Electrophiles: Precursors with alternative leaving groups, such as tosylates or mesylates (e.g., 3,3-difluoropropyl tosylate), can also be employed for the alkylation of methylamine.

A general approach to synthesizing such precursors involves the introduction of the fluorine atoms at an early stage. For instance, the synthesis of 3,3-difluorocyclohexylmethylamine has been achieved from a difluorocyclohexyl formic acid ethyl ester, which is subsequently reduced and converted to the amine. google.com A similar multi-step pathway can be envisioned for the acyclic this compound.

Amination Reactions in the Formation of Difluoropropylamine Scaffolds

The central step in forming the difluoropropylamine structure is the creation of the carbon-nitrogen bond. Several classical and modern amination techniques can be applied.

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. youtube.comyoutube.com This two-part reaction involves the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

For the synthesis of this compound, this strategy would involve the reaction of 3,3-difluoropropanal with methylamine. A key advantage is the ability to perform this as a one-pot procedure. youtube.com Mild reducing agents are preferred because they selectively reduce the iminium ion intermediate without affecting the starting aldehyde. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are common reagents for this purpose. libretexts.orgyoutube.com The presence of the cyano or acetoxy groups on the borohydride (B1222165) reagent makes it less reactive than sodium borohydride (NaBH₄), preventing the premature reduction of the aldehyde. youtube.comyoutube.com

Table 1: Overview of Reductive Amination Strategy

| Carbonyl Precursor | Amine Source | Typical Reducing Agent | Intermediate | Final Product |

|---|---|---|---|---|

| 3,3-Difluoropropanal | Methylamine (CH₃NH₂) | Sodium Cyanoborohydride (NaBH₃CN) | [CH₃-N=CHCH₂CF₂H]⁺ (Iminium ion) | This compound |

| 3,3-Difluoropropanal | Methylamine (CH₃NH₂) | Sodium Triacetoxyborohydride (Na(OAc)₃BH) | [CH₃-N=CHCH₂CF₂H]⁺ (Iminium ion) | This compound |

| Ketone Analogue | Ammonia (NH₃) | Catalytic Hydrogenation (H₂/Pd/C) | Imine | Primary Amine Analogue |

The Leuckart reaction, which uses formic acid or its derivatives as the reducing agent, represents another form of reductive amination that can be used to convert carbonyl compounds into amines in a single step. mdpi.com

The alkylation of amines is a fundamental reaction for forming C-N bonds, involving the nucleophilic substitution of an alkyl halide by an amine. wikipedia.org In this approach, methylamine acts as the nucleophile, attacking an electrophilic 3,3-difluoropropyl halide (e.g., 1-bromo-3,3-difluoropropane).

A significant challenge in amine alkylation is the potential for over-alkylation. youtube.com The product, in this case, the secondary amine this compound, is often more nucleophilic than the starting primary amine (methylamine). This can lead to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the starting amine to favor the desired mono-alkylation product.

Table 2: Amine Alkylation Strategy

| Electrophilic Precursor | Amine Nucleophile | Desired Product | Potential Byproduct (Over-alkylation) |

|---|---|---|---|

| 1-Bromo-3,3-difluoropropane | Methylamine | This compound | Bis(3,3-difluoropropyl)methylamine |

| 1-Iodo-3,3-difluoropropane | Methylamine | This compound | Bis(3,3-difluoropropyl)methylamine |

| 3,3-Difluoropropyl tosylate | Methylamine | This compound | Bis(3,3-difluoropropyl)methylamine |

One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. Reductive amination is frequently performed as a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined in a single vessel. youtube.com Similarly, methods for the one-pot synthesis of N-methyl imines have been developed by reacting aldehydes with methylamine hydrochloride in the presence of a base, which could then be reduced in situ. academie-sciences.fr

Recent advancements have also shown the one-pot synthesis of trifluoromethyl amines from secondary amines using CF₃SO₂Na, demonstrating the feasibility of complex fluorinated amine synthesis in a single step. rsc.orgrsc.org While this specific reagent introduces a CF₃ group, the principle of combining multiple transformations in one pot is directly applicable to the synthesis of compounds like this compound.

Derivatization during Synthesis to Facilitate Isolation or Further Transformation

Derivatization is a technique that transforms a compound into a product with a similar structure, known as a derivative, to alter its chemical or physical properties. researchgate.net In the context of synthesizing this compound, derivatization can serve several purposes.

Facilitating Isolation and Purification: Amines can be converted into salts, such as hydrochlorides, by treatment with an acid. The resulting salt, like this compound hydrochloride, often has higher crystallinity and lower solubility in organic solvents, which facilitates its purification by recrystallization. biosynth.com

Improving Analytical Detection: For chromatographic analysis (HPLC or GC), amines are often derivatized to improve their volatility or to introduce a chromophore or fluorophore for sensitive detection. researchgate.net Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA). thermofisher.com

As a Protective Group Strategy: The amine can be temporarily converted into a less reactive derivative, such as a carbamate (B1207046) or sulfonamide. This protecting group can mask the amine's reactivity during subsequent chemical transformations on another part of the molecule. The protecting group is then removed in a final step to yield the desired amine.

Table 3: Common Derivatization Strategies for Amines

| Derivatizing Agent | Derivative Formed | Primary Purpose |

|---|---|---|

| Hydrochloric Acid (HCl) | Hydrochloride Salt | Isolation, Purification, Handling |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-carbamate | Protection, Chromatographic Analysis (Fluorescence) |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Chromatographic Analysis (Fluorescence) |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-carbamate | Chemical Protection |

Reaction Pathways and Mechanistic Investigations of 3,3 Difluoropropyl Methyl Amine

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in (3,3-Difluoropropyl)(methyl)amine possesses a lone pair of electrons, rendering it nucleophilic. However, the electron-withdrawing effect of the two fluorine atoms on the propyl chain is expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to its non-fluorinated analog, N-methylpropylamine. This attenuated reactivity would influence the rate and efficiency of its reactions with electrophiles.

Reactions with Electrophilic Reagents

As a secondary amine, this compound is expected to react with various electrophilic reagents, such as alkyl halides. In a typical SN2 reaction, the amine's lone pair would attack the electrophilic carbon of an alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. However, the reaction rate would likely be slower than that of non-fluorinated secondary amines due to the aforementioned reduced nucleophilicity. Further reaction with another equivalent of the alkyl halide would lead to the formation of a quaternary ammonium salt.

Amide Formation via Acylation Reactions

Acylation of this compound with acylating agents like acid chlorides or acid anhydrides is an anticipated reaction pathway to form the corresponding N-methyl-N-(3,3-difluoropropyl)amide. This nucleophilic acyl substitution would involve the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The resulting amide would be significantly less basic and nucleophilic than the parent amine.

Hypothetical Reaction Scheme for Acylation:

Role as a Chemical Base in Acid-Base Interactions

Like other amines, this compound can act as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the (3,3-difluoropropyl)(methyl)ammonium ion. The basicity of the amine is a critical factor in its chemical behavior. The electron-withdrawing nature of the gem-difluoro group is expected to significantly lower the pKa of the conjugate acid compared to non-fluorinated secondary amines, making it a weaker base. This reduced basicity would be a key consideration in its use in base-catalyzed reactions or as an acid scavenger.

Transformations Involving the Fluorinated Alkyl Chain

The 3,3-difluoropropyl group is relatively robust, but under specific conditions, transformations involving this moiety could be possible. For instance, strong bases could potentially induce elimination reactions, although this would depend on the specific reaction conditions and the presence of suitable leaving groups. Research on related fluorinated compounds suggests that transformations can sometimes be mediated by transition metals or involve radical intermediates. Additionally, reactions involving difluorocarbene, which can be generated from various precursors, are known to lead to unconventional transformations of amines.

Investigations of Reaction Selectivity and Efficiency

Without specific experimental data for this compound, any discussion of reaction selectivity and efficiency remains speculative. However, general principles suggest that the steric hindrance provided by the methyl and 3,3-difluoropropyl groups would influence regioselectivity in reactions. The electronic effects of the difluoro group would primarily impact the efficiency (rate and yield) of reactions where the amine acts as a nucleophile or a base. For instance, in competitive reactions, one would expect it to be a less effective nucleophile than a corresponding non-fluorinated amine.

Spectroscopic Characterization Methodologies for Fluorinated Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of (3,3-Difluoropropyl)(methyl)amine by providing information on the chemical environment of hydrogen, carbon, and fluorine nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides key insights into the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the different proton environments: the methyl group protons (H-1), the methylene (B1212753) protons adjacent to the nitrogen (H-2), and the methylene protons adjacent to the difluorinated carbon (H-3).

The methyl protons (CH₃) typically appear as a singlet, as they are not coupled to any neighboring protons. The methylene protons at the C-2 position (CH₂-N) are expected to appear as a triplet, due to coupling with the adjacent C-3 protons. The most complex signal arises from the C-3 methylene protons (CH₂-CF₂), which are split into a triplet of triplets. This pattern results from coupling to both the adjacent C-2 protons and the two fluorine atoms on the C-4 carbon. The geminal fluorine atoms cause a significant downfield shift and complex splitting of this signal.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (H-1) | ~2.59 | s (singlet) | N/A |

| -CH₂-N (H-2) | ~2.80 | t (triplet) | ~7-8 |

| -CH₂-CF₂ (H-3) | ~2.20 | tt (triplet of triplets) | J_H-H ≈ 7-8, J_H-F ≈ 14-15 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the proton-decoupled ¹³C NMR spectrum, three distinct signals are expected, corresponding to the three unique carbon environments in the molecule. The carbon of the methyl group (C-1) appears at a characteristic chemical shift for an aliphatic amine. The C-2 methylene carbon shows a signal typical for a carbon atom alpha to a nitrogen. The C-3 carbon, being directly bonded to two highly electronegative fluorine atoms, experiences significant deshielding and its signal is shifted considerably downfield. Furthermore, this signal appears as a triplet due to one-bond coupling with the two fluorine atoms (¹J_C-F).

| Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| CH₃ (C-1) | ~36 | Singlet |

| -CH₂-N (C-2) | ~55 | Singlet |

| -CH₂-CF₂ (C-3) | ~124 | Triplet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a powerful tool for directly observing the fluorine atoms. nih.gov For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal is split into a triplet due to coupling with the two adjacent protons on C-3 (²J_H-F). The chemical shift is characteristic of a geminal difluoroalkyl group.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF₂- | ~ -115 to -125 | t (triplet) | ²J_H-F ≈ 14-15 |

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR experiments are used to confirm the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals of the C-2 protons and the C-3 protons, confirming their vicinal (three-bond) coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals for the methyl, C-2 methylene, and C-3 methylene groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons (H-1) and the C-2 carbon, and between the C-2 protons and both the C-1 and C-3 carbons, providing unambiguous confirmation of the molecular backbone.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₄H₉F₂N), the molecular weight is approximately 109.12 g/mol . Since it contains an odd number of nitrogen atoms, the molecular ion peak (M⁺) is expected at an odd mass-to-charge ratio (m/z) of 109. miamioh.edulibretexts.org

The fragmentation of aliphatic amines is dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, two primary alpha-cleavage pathways are possible:

Loss of a difluoroethyl radical (•CH₂CHF₂) to form an iminium ion at m/z 44. This is often the base peak in the spectrum of N-alkyl methylamines.

Loss of a methyl radical (•CH₃) to form a fragment at m/z 94.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 109 | [C₄H₉F₂N]⁺ | Molecular Ion (M⁺) |

| 94 | [C₃H₆F₂N]⁺ | Alpha-cleavage: M - CH₃ |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage: M - C₂H₃F₂ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands. docbrown.info

The most prominent features include C-H stretching vibrations from the alkyl groups, C-N stretching, and the highly characteristic C-F stretching vibrations. Unlike primary or secondary amines, a tertiary amine like this will not show N-H stretching bands in the 3300-3500 cm⁻¹ region. docbrown.info The strong absorptions from the C-F bonds are a key diagnostic feature for fluorinated compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2800 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1470-1430 | C-H Bend (Scissoring) | CH₂ |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

| 1150-1080 | C-F Stretch (Strong) | Alkyl Fluoride (CF₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com For simple, saturated aliphatic amines such as this compound, the primary electronic transition involves a non-bonding electron on the nitrogen atom being excited to an anti-bonding sigma orbital (n→σ*).

These transitions are typically high in energy, resulting in absorption bands in the far-UV region, generally around 190-220 nm. libretexts.orgresearchgate.net For instance, the parent compound methylamine (B109427) exhibits absorption bands centered at 5.7 eV (~217 nm) and 7.2 eV (~172 nm). researchgate.net Due to their low molar absorptivity and absorption at short wavelengths where solvents and other components might interfere, UV-Vis spectroscopy is often of limited value for the direct qualitative structural analysis of simple fluorinated aliphatic amines. libretexts.org

However, UV-Vis spectroscopy becomes a powerful quantitative tool when used in conjunction with derivatization techniques. Aliphatic amines that lack a strong chromophore can be reacted with a chromogenic or fluorogenic reagent to produce a derivative with strong absorption at a more convenient wavelength. nih.gov This is a common strategy in analytical chemistry for the quantification of such amines in various matrices.

Key Research Findings:

Derivatization for Quantification: A widely used method involves reacting aliphatic amines with 4-chloro-7-nitrobenzofurazan (B127121) (chloro-NBD). The resulting NBD-amino derivatives exhibit strong absorbance maxima at approximately 470 nm, allowing for sensitive detection and quantification using a standard UV-Vis detector, often coupled with High-Performance Liquid Chromatography (HPLC). nih.gov

Alternative Reagents: Another common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl). The FMOC-amine derivatives are highly fluorescent and also possess strong UV absorbance, enabling their determination at low concentrations. researchgate.net

The table below summarizes the UV-Vis characteristics of simple aliphatic amines and their derivatives.

| Compound Type | Chromophore | Typical λmax (nm) | Electronic Transition | Application |

| Simple Aliphatic Amines | Amine (N lone pair) | ~200 | n→σ | Limited Qualitative Use |

| NBD-derivatized Amines | Nitrobenzofurazan | ~470 | π→π | Quantitative Analysis |

| FMOC-derivatized Amines | Fluorenylmethoxycarbonyl | ~265 | π→π* | Quantitative Analysis |

This table presents typical values for aliphatic amines; specific values may vary based on substitution and solvent.

For this compound, direct UV-Vis analysis would be expected to yield a weak absorption band in the far UV range. For quantitative purposes, derivatization with a reagent like chloro-NBD would be the preferred methodology.

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

Due to the limitations of any single technique, the unambiguous structural determination of a novel or complex molecule like this compound necessitates an integrated approach. This involves combining data from several spectroscopic methods, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental formula (through high-resolution mass spectrometry). The fragmentation pattern can also offer clues about the molecule's structure. The presence of an odd number of nitrogen atoms can be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogens will have an odd nominal molecular weight. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a secondary fluorinated amine like this compound, key absorptions would include:

N-H Stretch: A single, moderate absorption for the secondary amine N-H bond, typically found in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C-N Stretch: Found in the fingerprint region, typically between 1000 and 1250 cm⁻¹ for aliphatic amines. libretexts.org

C-F Stretch: Strong, characteristic absorptions in the 1000-1400 cm⁻¹ range. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) often leads to distinct, intense bands. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in solution. For this compound, a full analysis would require ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. One would expect to see signals for the N-H proton, the N-methyl group (CH₃), and the two methylene groups (CH₂). The signal for the proton on the difluorinated carbon (CHF₂) would appear as a characteristic triplet of triplets due to coupling with both the adjacent CH₂ group and the two fluorine atoms.

¹³C NMR: Shows the different carbon environments. The carbon atom bonded to the two fluorine atoms (CF₂) would exhibit a large downfield shift and a strong coupling to fluorine (¹JCF), resulting in a triplet in the proton-decoupled spectrum.

¹⁹F NMR: This is essential for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms, with coupling to the adjacent protons.

The following table outlines the expected data from an integrated spectroscopic analysis for the comprehensive structural elucidation of this compound.

| Spectroscopic Technique | Expected Data and Structural Insights |

| Mass Spectrometry (MS) | - Molecular ion peak to confirm molecular weight (109.13 g/mol for the free base).- High-resolution data to confirm the elemental formula C₄H₉F₂N.- Fragmentation pattern showing loss of methyl or fluorinated fragments. |

| Infrared (IR) Spectroscopy | - N-H stretch (~3400 cm⁻¹).- Aliphatic C-H stretches (~2800-3000 cm⁻¹).- Strong, characteristic C-F stretches (~1100-1300 cm⁻¹).- C-N stretch (~1000-1250 cm⁻¹). |

| ¹H NMR Spectroscopy | - Signal for N-CH₃ group.- Two distinct signals for the two CH₂ groups, with coupling to each other and, for one, to the CHF₂ proton.- A complex multiplet (triplet of triplets) for the CHF₂ proton, showing coupling to both ¹H and ¹⁹F nuclei. |

| ¹³C NMR Spectroscopy | - Four distinct signals for the four carbon atoms.- A signal for the CF₂ carbon atom appearing as a triplet with a large ¹JCF coupling constant. |

| ¹⁹F NMR Spectroscopy | - A single signal for the two equivalent fluorine atoms, appearing as a triplet due to coupling with the two protons of the adjacent CH₂ group. |

By combining the information from these techniques—molecular formula from MS, functional groups from IR, and the precise atomic connectivity and environment from multinuclear NMR—a complete and unambiguous structural elucidation of this compound can be achieved. youtube.com

Computational Chemistry Approaches to Fluorinated Amines

Quantum Chemical Calculations for Molecular Structure Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Methods like Density Functional Theory (DFT) are frequently employed to optimize the molecular structure of fluorinated amines. nih.govnih.gov For (3,3-Difluoropropyl)(methyl)amine, these calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

Table 1: Predicted Structural Parameters for this compound (Illustrative data based on typical DFT calculations for similar molecules)

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-C (adjacent to CF2) Bond Length | 1.52 Å |

| C-N Bond Length | 1.47 Å |

| C-N-C Bond Angle | 112° |

Theoretical Investigations of Conformational Landscapes

The presence of multiple single bonds in this compound allows for the existence of various spatial arrangements, or conformations, due to rotation around these bonds. Theoretical investigations are crucial for mapping the conformational landscape and identifying the most stable conformers. nih.govnih.gov The relative energies of different conformers, such as anti and gauche forms, can be calculated to understand their populations at thermal equilibrium. wavefun.com

For this compound, the rotation around the C-C and C-N bonds would be of particular interest. The gauche effect, often observed in fluorinated alkanes, might influence the preferred dihedral angles. nih.gov Computational studies can reveal the energy barriers between different conformers, providing insights into the molecule's flexibility.

Table 2: Relative Energies of this compound Conformers (Illustrative data based on conformational analysis of similar fluorinated compounds)

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

Prediction and Analysis of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies from Infrared (IR) spectroscopy would be particularly useful. rsc.org

Calculations can provide theoretical ¹H, ¹³C, and ¹⁹F NMR spectra. docbrown.infodocbrown.info The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, offering a detailed picture of the molecule's electronic structure. Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as C-F stretching or N-H bending. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on predicted spectra for similar amines)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 35.2 |

| N-CH₂ | 55.8 |

| CH₂-CF₂ | 30.1 |

Studies of Intermolecular Interactions and Hydrogen Bonding Networks

Understanding how molecules interact with each other is key to predicting their macroscopic properties. For this compound, computational studies can elucidate the nature and strength of intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. libretexts.orgkhanacademy.org The presence of a secondary amine group allows for hydrogen bonding, where the N-H group can act as a hydrogen bond donor and the nitrogen and fluorine atoms can act as acceptors. chegg.comnih.gov

Calculations can be used to model dimers or larger clusters of this compound molecules, determining the preferred orientations and the energy of the intermolecular interactions. This information is crucial for understanding the compound's physical properties, such as its boiling point and solubility.

Table 4: Calculated Interaction Energies for a this compound Dimer (Illustrative data based on studies of hydrogen bonding in similar amines)

| Interaction Type | Distance | Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···N Hydrogen Bond | 2.0 Å | -4.5 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. sns.it For this compound, theoretical studies could explore its reactivity in various chemical transformations. This involves mapping the potential energy surface of a reaction, locating the transition states, and calculating the activation energies. copernicus.org

For instance, the mechanism of N-alkylation or reactions involving the difluoropropyl group could be investigated. Transition state analysis provides detailed information about the geometry of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction rate and selectivity. researchgate.netresearchgate.net

Table 5: Calculated Activation Energy for a Hypothetical Sₙ2 Reaction (Illustrative data based on computational studies of amine reactivity)

| Reactant | Reagent | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|

Applications of 3,3 Difluoropropyl Methyl Amine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

While the direct application of (3,3-Difluoropropyl)(methyl)amine in the total synthesis of complex natural products is not yet extensively documented in publicly available literature, its potential as a key building block is evident. The difluoropropyl moiety can be strategically introduced into a larger molecule to enhance its pharmacological profile. Synthetic chemists often employ building block strategies to efficiently assemble complex molecules, and fluorinated amines are valuable components in this approach.

The general strategy involves the coupling of the this compound unit with other molecular fragments through various chemical transformations. These can include nucleophilic substitution reactions, reductive aminations, and amide bond formations, allowing for the seamless integration of the fluorinated motif into a larger, more complex scaffold. The presence of the difluoromethyl group can significantly influence the conformation and electronic properties of the final molecule, which is a critical consideration in the design of bioactive compounds.

Incorporation into Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core structures of a vast number of pharmaceuticals. rsc.org The incorporation of fluorine into these scaffolds can lead to compounds with improved therapeutic properties. nih.gov this compound serves as a valuable precursor for the synthesis of a variety of fluorinated nitrogen-containing heterocycles.

One common approach involves the reaction of the amine with suitable precursors to form heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fluorinated pyrroles, pyrazoles, or other five- and six-membered heterocycles. The difluoropropyl group can be positioned either as a substituent on the ring or as part of a side chain, depending on the synthetic strategy employed.

A notable application is in the synthesis of fluorinated pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of the difluoropropyl(methyl)amine motif can modulate the biological activity and pharmacokinetic profile of these compounds.

| Heterocyclic System | Synthetic Precursor(s) | Resulting Fluorinated Heterocycle | Potential Application |

| Pyrrole | 1,4-Dicarbonyl compound | N-(3,3-Difluoropropyl)-N-methyl-pyrrole derivative | Medicinal Chemistry |

| Pyrazole | 1,3-Dicarbonyl compound / Hydrazine | 1-(3,3-Difluoropropyl)-1-methyl-pyrazole derivative | Agrochemicals, Pharmaceuticals |

| Piperidine | Glutaraldehyde | 1-(3,3-Difluoropropyl)-1-methyl-piperidine | CNS Drug Discovery |

Role in the Synthesis of Fluorinated Scaffolds for Chemical Biology

Fluorinated molecules are increasingly utilized as tools in chemical biology to probe biological processes and to develop novel imaging agents. The this compound scaffold is particularly useful in this context due to the unique properties of the gem-difluoro group.

One significant application is in the development of Positron Emission Tomography (PET) imaging agents. The fluorine-18 isotope ([¹⁸F]) is a widely used positron emitter in PET due to its convenient half-life and imaging characteristics. researchgate.net The this compound structure can be readily labeled with [¹⁸F] to create radiotracers for imaging various biological targets, such as receptors and enzymes in the brain. For example, fluoropropyl-containing analogues of known bioactive molecules can be synthesized to study their in vivo distribution and target engagement.

Furthermore, the difluoropropyl(methyl)amine motif can be incorporated into larger molecules to create fluorinated probes for studying protein-ligand interactions. The fluorine atoms can serve as sensitive NMR probes to monitor binding events and conformational changes in biomolecules.

| Application Area | Specific Example | Technique |

| PET Imaging | [¹⁸F]-labeled this compound derivatives | Positron Emission Tomography |

| NMR Spectroscopy | Fluorinated ligands for protein binding studies | ¹⁹F NMR Spectroscopy |

| Bioactive Probes | Synthesis of fluorinated enzyme inhibitors | Enzyme kinetics, Structural biology |

Development of Novel Reagents and Catalysts Utilizing the Difluoropropyl(methyl)amine Motif

While the development of reagents and catalysts specifically derived from this compound is an emerging area of research, the inherent properties of this compound suggest significant potential. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and selectivity of catalysts incorporating this motif.

For instance, ligands for transition metal catalysis could be synthesized from this compound. The electronic properties of such ligands could be fine-tuned by the presence of the fluorine atoms, potentially leading to catalysts with enhanced activity or selectivity in a variety of organic transformations.

Moreover, the amine functionality itself can be utilized in organocatalysis. Chiral derivatives of this compound could be explored as catalysts for asymmetric reactions, where the fluorinated substituent could play a role in stereocontrol.

Applications in Advanced Materials Science Through Molecular Design

The incorporation of fluorinated moieties into polymers and other materials can lead to materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. umn.edu this compound can serve as a monomer or a modifying agent in the synthesis of such advanced materials.

For example, it could be incorporated into the backbone or as a side chain of polymers to create fluorinated polyamides or polyimides. These materials could find applications in high-performance coatings, membranes, and electronic materials. The difluoropropyl group would be expected to enhance the hydrophobicity and thermal stability of the resulting polymers.

Another potential application lies in the synthesis of liquid crystals. The introduction of the polar C-F bonds in the difluoropropyl group can influence the mesomorphic properties of a molecule, making this compound a potentially useful building block for the design of novel liquid crystalline materials. nih.govnih.gov

| Material Type | Method of Incorporation | Potential Properties |

| Fluorinated Polymers | Monomer in polymerization (e.g., with diacyl chlorides) | Enhanced thermal stability, chemical resistance, hydrophobicity |

| Functional Coatings | As a component of surface-modifying agents | Low surface energy, oleophobicity |

| Liquid Crystals | As a terminal or core structural unit | Altered mesomorphic behavior, dielectric anisotropy |

Q & A

Q. What are effective synthetic routes for (3,3-Difluoropropyl)(methyl)amine?

Methodological Answer: A common approach involves nucleophilic substitution between 3,3-difluoropropyl chloride and methylamine under basic conditions (e.g., K₂CO₃ or NaOH) in aprotic solvents like tetrahydrofuran (THF). Post-reaction purification via fractional distillation or column chromatography ensures high purity . Alternative pathways include reductive amination of 3,3-difluoropropionaldehyde with methylamine using catalysts like NaBH₃CN. Confirm success via ¹H/¹⁹F NMR (e.g., δ ~4.5 ppm for CF₂ protons) and FTIR (amine C-N stretch at ~1030–1100 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques :

- GC-MS : To confirm molecular weight (expected m/z ~135 g/mol) and detect impurities.

- Elemental Analysis : Verify %N (~10.3%) and %F (~28.1%) to confirm stoichiometry.

- BET Surface Area Analysis : If immobilized on porous supports (e.g., mesoporous silica), reduced surface area (~40–50% decrease) indicates successful functionalization .

- Spectroscopy : ¹⁹F NMR resolves CF₂ splitting patterns (e.g., geminal coupling ~240–260 Hz) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoropropyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The geminal difluoro groups induce steric hindrance and electron-withdrawing effects, altering reaction kinetics. For example:

- Steric Effects : Reduced nucleophilic attack rates in SN2 reactions compared to non-fluorinated analogs. Quantify via HPLC kinetic assays (e.g., 30% slower reaction with benzyl chloride) .

- Electronic Effects : Fluorine electronegativity polarizes the amine lone pair, enhancing hydrogen-bonding capacity. Study via DFT calculations (e.g., NPA charge analysis) to predict binding affinities in catalytic systems .

Q. Can this compound be functionalized for CO₂ capture applications?

Methodological Answer: Immobilization on mesoporous carbon (MC) or silica enhances CO₂ adsorption. Key steps:

Impregnation : Mix amine with MC in ethanol, followed by vacuum drying.

Characterization :

- BET Analysis : Expect ~40–50% reduction in surface area (e.g., from 356 m²/g to ~200 m²/g) due to pore filling .

- FTIR : Confirm amine retention via O-H (~3395 cm⁻¹) and C-N (~1031 cm⁻¹) stretches.

Adsorption Testing : Use a high-pressure autoclave; optimal capacity ranges ~2.0–2.5 mmol CO₂/g at 25°C .

Q. How do structural modifications of this compound affect its biological activity?

Methodological Answer:

- SAR Studies : Replace methyl with bulkier groups (e.g., isopropyl) to assess steric effects on enzyme inhibition. Use pharmacological assays (e.g., IC₅₀ measurements vs. acetylcholinesterase).

- Fluorine Positioning : Compare 3,3-difluoro vs. 2,2-difluoro analogs via molecular docking to quantify binding energy differences (e.g., ΔG ~1.5 kcal/mol favoring 3,3-substitution) .

6. Resolving Contradictions in Amine Stability Under Acidic Conditions

Methodological Answer:

Conflicting reports on hydrolytic stability may arise from solvent polarity or trace catalysts. To resolve:

- Controlled Hydrolysis Experiments : Monitor degradation in H₂O/THF (1:1) at pH 2–7 via ¹H NMR .

- Mechanistic Insight : Fluorine’s inductive effect slows protonation of the amine, enhancing stability at pH < 4 compared to non-fluorinated analogs .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.